miR-21-IN-2

Descripción

Propiedades

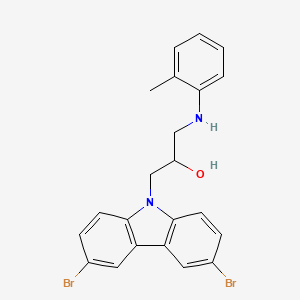

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(2-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJHRNXRRXOEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of miR-21-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is a well-established oncogenic microRNA (oncomiR) frequently overexpressed in a wide array of human cancers.[1][2][3] Its upregulation is correlated with increased proliferation, invasion, metastasis, and resistance to apoptosis.[4][5] Consequently, miR-21 has emerged as a promising therapeutic target for cancer therapy. This technical guide delineates the mechanism of action of miR-21-IN-2, a small molecule inhibitor of miR-21. While specific preclinical data on this compound is limited, this document outlines its putative mechanism based on its known inhibitory activity and the established role of miR-21 in oncogenesis. This guide also provides detailed experimental protocols for the evaluation of similar miR-21 inhibitors.

Introduction to miR-21 and its Role in Cancer

miR-21 is a small non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][6] The MIR21 gene is located on chromosome 17q23.2, within the intron of the TMEM49 gene, and is independently transcribed.[2]

The oncogenic activity of miR-21 stems from its ability to downregulate multiple tumor suppressor genes.[2][7] By inhibiting these key proteins, miR-21 promotes cancer progression through various signaling pathways.

The Target of this compound: The miR-21 Biogenesis and Function Pathway

The primary mechanism of action of a miR-21 inhibitor like this compound is to disrupt the normal function of mature miR-21, thereby restoring the expression of its tumor-suppressive target genes. This can be achieved through several potential mechanisms for a small molecule inhibitor:

-

Inhibition of pri-miR-21 or pre-miR-21 Processing: Small molecules can bind to the precursor forms of miR-21 (pri-miR-21 or pre-miR-21), preventing their processing by the Drosha and Dicer enzymes, respectively. This would lead to a decrease in the levels of mature miR-21.

-

Direct Binding to Mature miR-21: The inhibitor could directly bind to the mature miR-21 duplex, preventing its loading into the RNA-induced silencing complex (RISC).

-

Interference with miR-21/Target mRNA Interaction: this compound could disrupt the binding of the miR-21-loaded RISC to its target mRNAs.

The most direct mechanism for a small molecule inhibitor is often the disruption of the mature miRNA's activity.

Mechanism of Action of this compound

This compound is a potential inhibitor of miR-21 activity.[8] While its precise binding site and inhibitory mechanism are not fully elucidated in publicly available literature, it is hypothesized to function by directly or indirectly preventing mature miR-21 from repressing its target mRNAs. This leads to an upregulation of tumor suppressor proteins, ultimately resulting in anti-cancer effects such as decreased cell proliferation and induction of apoptosis.

Key Downstream Signaling Pathways Modulated by miR-21 Inhibition

The inhibition of miR-21 by this compound is expected to reactivate several key tumor-suppressive signaling pathways:

-

PTEN/PI3K/Akt Pathway: Phosphatase and tensin homolog (PTEN) is a well-validated target of miR-21.[4] By inhibiting miR-21, this compound would increase PTEN expression, which in turn would inhibit the pro-survival PI3K/Akt signaling pathway.[4]

-

PDCD4/AP-1 Pathway: Programmed cell death 4 (PDCD4) is another critical tumor suppressor targeted by miR-21.[9] Its restoration following miR-21 inhibition would lead to the suppression of the transcription factor AP-1, which is involved in cell proliferation and invasion.

-

TGF-β Pathway: Transforming growth factor-beta receptor 2 (TGFBR2) is a direct target of miR-21.[9] Increased TGFBR2 levels due to miR-21 inhibition can restore the tumor-suppressive effects of the TGF-β signaling pathway in certain contexts.[9]

-

Sprouty/Ras/MAPK Pathway: Sprouty homologs (SPRY1, SPRY2) are negative regulators of the Ras/MAPK signaling pathway and are targeted by miR-21.[2][5] Inhibition of miR-21 would upregulate Sprouty proteins, leading to a dampening of this pro-proliferative pathway.[5]

-

Bcl-2 and Apoptosis: B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that has been identified as a target of miR-21.[2][10] By upregulating Bcl-2, miR-21 promotes cell survival. Inhibition of miR-21 would therefore be expected to decrease Bcl-2 levels and promote apoptosis.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Compound | Target | Assay Type | Value | Reference |

| This compound | miR-21 | Activity Assay | AC50: 3.29 μM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of a miR-21 inhibitor like this compound.

Luciferase Reporter Assay to Confirm miR-21 Target Engagement

This assay is used to verify that the inhibitor can derepress the translation of a reporter gene containing the 3'UTR of a known miR-21 target.

Materials:

-

HEK293T cells

-

Dual-luciferase reporter vector containing the 3'UTR of a miR-21 target (e.g., PTEN, PDCD4) downstream of the luciferase gene

-

miR-21 mimic or a vector expressing pre-miR-21

-

This compound

-

Lipofectamine 2000

-

Dual-Glo Luciferase Assay System

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the luciferase reporter vector and the miR-21 mimic/expression vector using Lipofectamine 2000.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using the Dual-Glo Luciferase Assay System.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity in the presence of this compound indicates successful inhibition of miR-21.

Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target mRNA Levels

This protocol is to quantify the levels of mature miR-21 and its target mRNAs in cells treated with the inhibitor.

Materials:

-

Cancer cell line with high endogenous miR-21 expression (e.g., MCF-7, HeLa)

-

This compound

-

TRIzol reagent

-

TaqMan MicroRNA Reverse Transcription Kit and specific primers for miR-21

-

SYBR Green Master Mix and specific primers for miR-21 target genes (e.g., PTEN, PDCD4) and a housekeeping gene (e.g., GAPDH)

-

Real-Time PCR System

Procedure:

-

Treat the cancer cells with this compound for 48 hours.

-

Isolate total RNA using TRIzol reagent.

-

For miR-21 quantification, perform reverse transcription using the TaqMan MicroRNA Reverse Transcription Kit and miR-21 specific primers.

-

For target mRNA quantification, perform reverse transcription using a standard cDNA synthesis kit.

-

Perform qRT-PCR using the appropriate primers and master mix.

-

Analyze the data using the ΔΔCt method, normalizing miR-21 levels to a small nuclear RNA (e.g., U6) and target mRNA levels to the housekeeping gene.

Western Blotting for Target Protein Expression

This method is used to assess the protein levels of miR-21 targets following treatment with the inhibitor.

Materials:

-

Cancer cell line with high endogenous miR-21 expression

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against miR-21 target proteins (e.g., anti-PTEN, anti-PDCD4) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound for 72 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control. An increase in the target protein level indicates effective miR-21 inhibition.

Visualizations

Caption: miR-21 signaling pathway and point of intervention for this compound.

Caption: Experimental workflow for the luciferase reporter assay.

Caption: Experimental workflow for Western blotting.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers characterized by high levels of miR-21. Its mechanism of action, centered on the inhibition of miR-21 function, leads to the reactivation of critical tumor suppressor pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of miR-21 inhibitors, facilitating the development of novel and effective cancer therapies. Further investigation into the specific molecular interactions of this compound will be crucial for its clinical advancement.

References

- 1. Luciferase report assay [bio-protocol.org]

- 2. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idtdna.com [idtdna.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations [frontiersin.org]

- 8. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. miR-Q: a novel quantitative RT-PCR approach for the expression profiling of small RNA molecules such as miRNAs in a complex sample - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Role of miR-21 Inhibition in Cancer Cells: A Technical Guide on miR-21-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-21 (miR-21) is a well-established oncogenic microRNA, frequently overexpressed in a wide array of human cancers. Its upregulation is strongly correlated with increased tumor proliferation, invasion, metastasis, and resistance to chemotherapy, making it a prime therapeutic target. This technical guide focuses on the function of miR-21 inhibition in cancer cells, with a specific reference to miR-21-IN-2, a potential small molecule inhibitor of miR-21. While detailed functional data specifically for this compound is limited, this document extrapolates its expected cellular functions based on the extensive body of research on miR-21 inhibition. By targeting miR-21, inhibitors like this compound are expected to restore the expression of critical tumor suppressor genes, thereby attenuating the malignant phenotype of cancer cells. This guide provides an in-depth overview of the mechanism of action, experimental protocols for evaluation, and quantitative data related to the inhibition of miR-21 in cancer.

Introduction to miR-21 as an OncomiR

MicroRNA-21 is one of the first identified and most consistently upregulated miRNAs in various solid and hematological malignancies, including breast, lung, colorectal, pancreatic, and glioblastoma cancers.[1][2][3] Its oncogenic activity stems from its ability to post-transcriptionally silence a broad range of tumor suppressor genes.[4][5] By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), miR-21 leads to their degradation or translational repression.[4][6] This activity promotes cancer cell survival, proliferation, and invasion.

Key Roles of miR-21 in Cancer:

-

Promotion of Cell Proliferation: By downregulating cell cycle inhibitors and tumor suppressors.[1]

-

Inhibition of Apoptosis: Targeting pro-apoptotic factors to promote cell survival.[7][8]

-

Enhancement of Invasion and Metastasis: Regulating genes involved in cell adhesion, migration, and the extracellular matrix.[9]

-

Induction of Chemoresistance: Modulating pathways that confer resistance to various cancer therapies.[8][10]

This compound: A Potential Inhibitor of miR-21

This compound has been identified as a potential small molecule inhibitor of miR-21.[11] While extensive cellular studies on this specific compound are not widely published, its primary function is presumed to be the direct or indirect inhibition of miR-21 activity. The primary reported quantitative measure for this molecule is an AC50 value of 3.29 μM, indicating its potential to inhibit miR-21 function.[11] The subsequent sections of this guide will detail the expected functional consequences of such inhibition in cancer cells.

Mechanism of Action: Reversing the Oncogenic Effects of miR-21

The primary mechanism of a miR-21 inhibitor like this compound is to disrupt the interaction between mature miR-21 and its target mRNAs. This leads to the de-repression of tumor suppressor genes, effectively reversing the oncogenic signaling driven by high miR-21 levels.

Key Tumor Suppressor Targets of miR-21

Inhibition of miR-21 is expected to restore the expression and function of several key tumor suppressor proteins.

| Target Gene | Function | Cancer Type(s) | Citation(s) |

| PTEN (Phosphatase and Tensin Homolog) | Negative regulator of the PI3K/Akt signaling pathway, controlling cell growth, proliferation, and survival. | Glioblastoma, Breast, Lung, Pancreatic Cancer | [1][8][12] |

| PDCD4 (Programmed Cell Death 4) | Inhibits translation and is involved in apoptosis and invasion. | Breast, Colorectal, Lung Cancer | [1][8] |

| RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) | A membrane-anchored inhibitor of matrix metalloproteinases (MMPs), suppressing invasion and metastasis. | Glioblastoma, Colorectal Cancer | [1][8] |

| SPRY2 (Sprouty RTK signaling antagonist 2) | A negative regulator of receptor tyrosine kinase (RTK) signaling pathways, including the Ras/MAPK pathway. | Pancreatic Cancer, Hepatocellular Carcinoma | [1][8] |

| TPM1 (Tropomyosin 1) | A component of the cytoskeleton involved in cell shape and motility; its loss is associated with increased metastasis. | Breast Cancer | [5] |

| Bcl-2 (B-cell lymphoma 2) | An anti-apoptotic protein that is indirectly regulated by miR-21 to promote cell survival. | Pancreatic Cancer, Glioblastoma | [1][8] |

Impact on Key Signaling Pathways

By restoring the expression of its target genes, miR-21 inhibition is expected to modulate critical cancer-related signaling pathways.

Caption: Signaling pathways affected by miR-21 and its inhibition.

Expected Functional Effects of this compound in Cancer Cells

Based on studies of miR-21 inhibition, treatment of cancer cells with this compound is anticipated to result in the following functional changes.

Reduction of Cell Proliferation and Viability

Inhibition of miR-21 has been shown to decrease the proliferation rate of various cancer cell lines. This is primarily due to the upregulation of tumor suppressors like PTEN and PDCD4, which control cell cycle progression.

Induction of Apoptosis

By targeting anti-apoptotic factors and restoring pro-apoptotic pathways, miR-21 inhibition leads to an increase in programmed cell death. For instance, the upregulation of PDCD4 and the modulation of the Bcl-2 family of proteins can sensitize cancer cells to apoptotic stimuli.[8]

Suppression of Invasion and Metastasis

miR-21 promotes cancer cell invasion by downregulating inhibitors of matrix metalloproteinases (MMPs) such as RECK and TIMP3.[8] Inhibition of miR-21 is therefore expected to decrease the expression and activity of MMPs, leading to reduced cell migration and invasion.[9]

Sensitization to Chemotherapy

Overexpression of miR-21 has been linked to resistance to various chemotherapeutic agents.[8][10] By inhibiting miR-21, cancer cells may become more susceptible to standard-of-care treatments, suggesting a potential role for miR-21 inhibitors in combination therapies.

Quantitative Data on the Effects of miR-21 Inhibition

The following table summarizes representative quantitative data from studies on miR-21 inhibition in various cancer cell lines. While this data is not specific to this compound, it provides a benchmark for the expected efficacy of a potent miR-21 inhibitor.

| Cancer Type | Cell Line | Method of Inhibition | Observed Effect | Quantitative Change | Citation(s) |

| Pancreatic Cancer | Panc-1 | anti-miR-21 | Decreased Proliferation | ~40% reduction in cell viability | [9] |

| Pancreatic Cancer | Panc-1 | anti-miR-21 | Decreased Invasion | ~50% reduction in Matrigel invasion | [9] |

| Pancreatic Cancer | Panc-1 | anti-miR-21 | Increased Gemcitabine Sensitivity | ~30% increase in apoptosis with gemcitabine | [9] |

| Glioblastoma | U87 | anti-miR-21 | Increased Apoptosis | ~3-fold increase in caspase activity | [7] |

| Breast Cancer | MCF-7 | anti-miR-21 | Upregulation of PDCD4 | ~2.5-fold increase in PDCD4 protein levels | [8] |

| Multiple Myeloma | U-266 | Lentiviral inhibitor | Decreased Cell Growth | Significant reduction in tumor volume in vivo | [12] |

Experimental Protocols for Evaluating miR-21 Inhibitors

The following protocols are standard methodologies for assessing the function of a miR-21 inhibitor like this compound in cancer cells.

Quantification of miR-21 Expression

Method: Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)

Protocol:

-

RNA Extraction: Isolate total RNA, including small RNAs, from cancer cells treated with this compound or a vehicle control.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific stem-loop primer for mature miR-21.

-

qPCR: Perform real-time PCR using a TaqMan probe or SYBR Green chemistry with primers specific for the miR-21 cDNA.

-

Normalization: Normalize the expression of miR-21 to a stable small non-coding RNA, such as RNU6B or RNU44, to determine the relative fold change in expression.[12]

Cell Proliferation Assay

Method: MTT or WST-1 Assay

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay

Method: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Protocol:

-

Treatment: Treat cancer cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic.

Cell Invasion Assay

Method: Matrigel Invasion Assay (Boyden Chamber)

Protocol:

-

Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel.

-

Cell Seeding: Seed cancer cells, pre-treated with this compound, in serum-free media in the upper chamber.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel.

-

Quantification: Remove non-invading cells from the upper surface, and stain and count the invading cells on the lower surface.

Western Blotting for Target Protein Expression

Method: Immunoblotting

Protocol:

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[12]

References

- 1. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging role of microRNA-21 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on the molecular mechanisms underlying the progression of miR-21 in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-21 and the clinical outcomes of various carcinomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miRNA-21 is developmentally regulated in mouse brain and is co-expressed with SOX2 in glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Targeting of miR-21-IN-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting miR-21, a well-established oncomiR implicated in numerous cancers and other diseases.

Core Target and Mechanism of Action

The primary molecular target of this compound is microRNA-21 (miR-21) . It functions as a potent inhibitor of miR-21 activity, thereby upregulating the expression of miR-21's downstream target genes, many of which are tumor suppressors. By inhibiting miR-21, this compound effectively counteracts the oncogenic effects of this microRNA, leading to decreased cell proliferation, viability, and induction of apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the general effects of miR-21 inhibition on its downstream targets.

| Parameter | Value/Effect | Source |

| This compound AC50 | 3.29 μM | [1] |

| Effect on miR-21 Expression | Significant downregulation of mature miR-21 | [2] |

| Effect on Target Gene mRNA | Upregulation of PTEN, Rho-B, and BTG2 mRNA | [3] |

| Effect on Target Gene Protein | ~1.6 to 3-fold increase in PDCD4, PTEN, and TPM1 protein levels | [2] |

| Effect on Cell Viability | Significant decrease in viability of cancer cells | [1][4] |

| Effect on Apoptosis | Significant increase in apoptotic cell rate | [1][5] |

Signaling Pathways Modulated by this compound

By inhibiting miR-21, this compound modulates several critical signaling pathways involved in cell growth, proliferation, and survival. The primary mechanism is the de-repression of tumor suppressor genes targeted by miR-21.

References

- 1. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-21 Regulates the Proliferation, Differentiation, and Apoptosis of Human Renal Cell Carcinoma Cells by the mTOR-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

miR-21-IN-2 discovery and development

An In-depth Technical Guide on the Discovery and Development of miR-21-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of cancers, where it promotes tumorigenesis by downregulating various tumor suppressor genes. Its significant role in cancer progression and other diseases has made it an attractive therapeutic target. This technical guide details the discovery and initial development of this compound (also referred to as compound 1 in its discovery publication), a small molecule inhibitor of miR-21 biogenesis. This document provides a comprehensive overview of the screening methodology that led to its identification, its mechanism of action, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction to miR-21 and its Role in Disease

MicroRNA-21 is one of the most studied microRNAs due to its profound implications in human health and disease. It functions as a negative regulator of gene expression by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. A vast body of research has demonstrated that miR-21 targets numerous tumor suppressor genes, including PTEN, PDCD4, and TPM1. Consequently, the upregulation of miR-21 is associated with increased cell proliferation, invasion, and apoptosis inhibition, hallmarks of cancer.[1][2] Its overexpression has been documented in a wide array of solid tumors, such as glioblastoma, breast, lung, and colorectal cancer, often correlating with poor prognosis.[1] Beyond cancer, miR-21 is also implicated in cardiovascular diseases, inflammation, and fibrosis.[3] The critical role of miR-21 in pathology underscores the therapeutic potential of its inhibition.

Discovery of this compound: A Small Molecule Microarray Approach

The identification of small molecules that can directly bind to and modulate the function of RNA represents a significant challenge in drug discovery. This compound was discovered through a high-throughput screening campaign using small molecule microarrays (SMMs).[4] This technique allows for the unbiased screening of large compound libraries to identify molecules that bind to a specific RNA target.

Experimental Workflow: Small Molecule Microarray (SMM) Screening

The workflow for the SMM screen that identified this compound is outlined below. This process involves the immobilization of a library of small molecules on a glass slide, followed by incubation with a fluorescently labeled RNA target.

Methodology: Small Molecule Microarray (SMM) Screening

-

Array Fabrication: A library of small molecules is covalently printed onto isocyanate-derivatized glass slides using a robotic arrayer.

-

RNA Target Preparation: A 29-mer RNA hairpin sequence from the pre-miR-21, containing the Dicer cleavage site, is synthesized and labeled at the 5' end with a Cy5 fluorophore.

-

Hybridization: The SMM slides are incubated with the fluorescently labeled pre-miR-21 hairpin (e.g., at 500 nM) in a suitable buffer for 1 hour.[4]

-

Washing and Scanning: After incubation, the slides are washed to remove non-specifically bound RNA. The arrays are then scanned using a fluorescence scanner to detect spots where the labeled RNA has bound to a printed small molecule.

-

Hit Identification: Image analysis software is used to quantify the fluorescence intensity of each spot. Compounds that exhibit a signal significantly above the background are identified as "hits."[4]

This compound (Compound 1) was identified as a primary hit from this screening approach.[4]

Characterization of this compound

Following its discovery, this compound was subjected to a series of biophysical and biochemical assays to validate its binding to pre-miR-21 and to elucidate its mechanism of action.

Binding Affinity and Structure-Activity Relationship (SAR)

The binding affinity of this compound and its analogs to the pre-miR-21 hairpin was determined using fluorescence-based titration assays. The structure-activity relationship (SAR) studies revealed that the dibromocarbazole moiety is crucial for the interaction with the RNA.[4]

Table 1: Binding Affinities of this compound and Analogs to pre-miR-21

| Compound | Chemical Name | Kd (μM) |

| This compound (1) | 9H-Carbazole-9-ethanol, 3,6-dibromo-α-[[(2-methylphenyl)amino]methyl]- | ~1-3 |

| Analog 17 | Carbazole analog without bromine substituents | Dramatically reduced binding |

| Analog 24 | Indole analog (removal of one arene) | Dramatically reduced binding |

| Analogs 25-27 | Diaryl-amine analogs | Dramatically reduced binding |

Data extracted from Connelly et al., 2017.[4]

Mechanism of Action: Inhibition of Dicer Processing

The primary mechanism by which this compound inhibits miR-21 function is by binding to the precursor miRNA (pre-miR-21) and preventing its processing by the Dicer enzyme. Dicer is a key ribonuclease III enzyme in the cytoplasm that cleaves pre-miRNAs into mature, functional miRNAs.

The following diagram illustrates the canonical biogenesis pathway of miR-21 and the point of intervention for this compound.

This assay assesses the ability of a compound to inhibit the cleavage of pre-miR-21 by recombinant Dicer enzyme.

-

RNA Preparation: A 5'-AlexaFluor 647-labeled full-length pre-miR-21 hairpin (60 nt) is dissolved in phosphate-buffered saline (PBS, pH 7.4) and annealed by heating to 95°C for 3 minutes, followed by slow cooling to room temperature.[4]

-

Reaction Setup: The labeled pre-miR-21 is incubated with recombinant human Dicer enzyme in a reaction buffer. Test compounds (like this compound) dissolved in DMSO are added at various concentrations. A DMSO-only control is included.

-

Incubation: The reaction is incubated at 37°C to allow for Dicer processing.

-

Analysis: The reaction is stopped, and the products are resolved on a denaturing polyacrylamide gel. The gel is imaged using a fluorescence scanner.

-

Quantification: The amount of unprocessed, full-length pre-miR-21 is quantified. A dose-dependent increase in the unprocessed pre-miR-21 band in the presence of the compound indicates inhibition of Dicer activity.[4]

This compound demonstrated a dose-dependent inhibition of Dicer cleavage of pre-miR-21.[4]

Table 2: Inhibition of Dicer Processing by Selected Compounds

| Compound | Concentration (µM) | % Inhibition of Dicer Cleavage |

| This compound (1) | 1 | Significant Inhibition |

| Analog (High Affinity) | 1 | Significant Inhibition |

| Analog (Low Affinity) | 1 | No significant inhibition |

Qualitative summary based on data from Connelly et al., 2017.[4]

Localization of the Binding Site: In-line Probing

To identify the region on the pre-miR-21 hairpin where this compound binds, in-line probing experiments were conducted. This technique relies on the principle that flexible, unstructured regions of an RNA molecule are more susceptible to spontaneous phosphodiester bond cleavage. A small molecule binding to a specific region can induce conformational changes, altering the cleavage pattern.

-

RNA Labeling: The pre-miR-21 RNA is dephosphorylated and then radiolabeled at the 5' end using T4 polynucleotide kinase and [γ-32P]ATP.

-

Incubation: The labeled RNA is incubated in a buffer at room temperature for an extended period (e.g., 40-48 hours) in the presence or absence of the small molecule inhibitor.

-

Gel Electrophoresis: The reaction products are separated by high-resolution denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to a phosphor screen, and the cleavage pattern is visualized by autoradiography.

-

Data Analysis: Regions of the RNA that show reduced cleavage in the presence of the compound are indicative of a binding site, as the binding event constrains the flexibility of the RNA backbone in that area.

The in-line probing results for this compound indicated that it binds near the apical loop of the pre-miR-21 hairpin, which is proximal to the Dicer cleavage site.[4]

Conclusion and Future Directions

The discovery of this compound through a small molecule microarray screen represents a significant step towards developing drug-like molecules that can directly target oncogenic microRNAs.[4] This compound effectively binds to the pre-miR-21 hairpin and inhibits its maturation by Dicer, providing a clear mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to identify and characterize new RNA-binding small molecules.

Future efforts will likely focus on optimizing the potency and selectivity of this chemical scaffold. Further studies in cellular models are necessary to fully elucidate its therapeutic potential and to evaluate its effects on the downstream targets of miR-21 and overall cancer cell phenotype. The work on this compound highlights the feasibility of targeting RNA with small molecules, opening new avenues for the development of novel therapeutics for a wide range of diseases.

References

- 1. Item - Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - American Chemical Society - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Probing RNA-Small Molecule Interactions Using Biophysical and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of miR-21-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activity of miR-21-IN-2, a potential small molecule inhibitor of microRNA-21 (miR-21). Given the limited publicly available data specific to this compound, this document also furnishes detailed experimental protocols and conceptual frameworks derived from analogous studies on other small molecule inhibitors of miR-21. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting miR-21.

Core Concepts: miR-21 as a Therapeutic Target

MicroRNA-21 is one of the most extensively studied oncogenic miRNAs, often referred to as an "oncomiR"[1]. Its overexpression is a hallmark of numerous solid and hematological malignancies, where it promotes tumorigenesis, metastasis, and therapeutic resistance[1][2]. It exerts its oncogenic effects by post-transcriptionally silencing a range of tumor suppressor genes, including PTEN, PDCD4, RhoB, and BTG2[1]. The dysregulation of these target genes leads to the activation of pro-survival signaling pathways such as PI3K/AKT and RAS/MAPK, and inhibition of apoptosis[1][2]. Consequently, the development of small molecule inhibitors that can effectively and specifically block miR-21 activity represents a promising avenue for cancer therapy.

Quantitative Data Summary for this compound

Currently, the publicly accessible data for this compound is primarily from commercial suppliers and patent literature. It is identified as a potential inhibitor of miR-21 activity.

| Parameter | Value | Source |

| Compound Name | microRNA-21-IN-2 | MedChemExpress, MOLNOVA |

| CAS Number | 303018-40-8 | MedChemExpress, MOLNOVA |

| Molecular Formula | C17H15N3O3S | MedChemExpress, MOLNOVA |

| Molecular Weight | 341.38 | MedChemExpress, MOLNOVA |

| Reported Activity | Potential miR-21 inhibitor | MedChemExpress, MOLNOVA |

| AC50 | 3.29 μM | MedChemExpress, MOLNOVA[3] |

Note: The AC50 value indicates the concentration at which the compound shows half-maximal activity in the assay it was tested in. The specific assay conditions for this determination are not detailed in the available public information. Independent verification of this activity is recommended.

Key Signaling Pathways Modulated by miR-21 Inhibition

The inhibition of miR-21 is expected to de-repress its target tumor suppressor genes, leading to the downregulation of key oncogenic signaling pathways. The following diagram illustrates the anticipated downstream effects of a miR-21 inhibitor like this compound.

Caption: miR-21 Inhibition Pathway.

Experimental Protocols for Evaluating this compound Activity

The following protocols are adapted from methodologies used to characterize novel small molecule inhibitors of miR-21 and can be applied to validate and expand upon the known activity of this compound.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells with high endogenous miR-21 expression.

Methodology:

-

Cell Culture: Culture a cancer cell line known to have high miR-21 expression (e.g., AGS, ASPC1, MDA-MB-231) in the recommended medium.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in culture medium. The final DMSO concentration should be kept below 0.1%. Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the results to the vehicle control and calculate the IC50 value (the concentration of the inhibitor that causes 50% reduction in cell viability).

Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21 Levels

Objective: To quantify the effect of this compound on the intracellular levels of mature miR-21.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the viability assay) for 24-48 hours.

-

RNA Extraction: Isolate total RNA, including the small RNA fraction, from the treated and control cells using a suitable kit.

-

Reverse Transcription: Perform reverse transcription using a TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop primer for hsa-miR-21-5p.

-

qPCR: Perform quantitative PCR using a TaqMan Small RNA Assay for hsa-miR-21-5p. Use a small nuclear RNA (e.g., RNU6B) as an endogenous control for normalization.

-

Data Analysis: Calculate the relative expression of miR-21 using the ΔΔCt method.

Western Blot Analysis of miR-21 Target Proteins

Objective: To determine if this compound treatment leads to an increase in the protein levels of known miR-21 targets.

Methodology:

-

Protein Extraction: Treat cells with this compound as in the qRT-PCR protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against miR-21 target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the initial characterization of a putative miR-21 inhibitor.

Caption: Experimental Workflow.

Conclusion

While specific peer-reviewed data on the biological activity of this compound is not yet widely available, its identification as a potential miR-21 inhibitor with a defined AC50 provides a strong starting point for further investigation. By employing the detailed experimental protocols and following the logical workflow outlined in this guide, researchers can systematically validate its efficacy, elucidate its mechanism of action, and explore its therapeutic potential in preclinical models. The continued development of potent and specific small molecule inhibitors of miR-21, such as potentially this compound, holds significant promise for the future of cancer treatment.

References

The Core of Oncogenic Signaling: A Technical Guide to miR-21-IN-2 and the Modulation of the miR-21 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is a pivotal oncomiR, frequently overexpressed in a multitude of human cancers, where it orchestrates a pro-tumorigenic signaling network. Its inhibition presents a compelling therapeutic strategy. This technical guide delves into the core of miR-21 signaling pathway modulation, with a focus on the conceptual application of a miR-21 inhibitor, herein referred to as miR-21-IN-2. We will explore the intricate molecular mechanisms governed by miR-21, detail its key downstream targets, and provide a comprehensive overview of the signaling cascades it influences. This guide also offers a compendium of quantitative data from studies on miR-21 inhibition, alongside detailed experimental protocols for the validation and characterization of miR-21 inhibitors and their effects.

The Central Role of miR-21 in Oncogenesis

MicroRNA-21 is a small non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2] In cancer, miR-21 functions as a potent oncogene by downregulating a suite of tumor suppressor genes.[3][4] This activity promotes cellular proliferation, survival, invasion, and metastasis, hallmarks of cancer.[4] The upregulation of miR-21 is a common feature across numerous malignancies, including breast, lung, colorectal, pancreatic, and brain cancers, often correlating with poor prognosis.[5][6][7]

The miR-21 Signaling Network: A Two-Pronged Assault

The oncogenic activity of miR-21 is primarily mediated through the silencing of key tumor suppressor genes, which in turn activates critical pro-survival and pro-proliferative signaling pathways.

Key Downstream Targets of miR-21

Several key tumor suppressor genes have been experimentally validated as direct targets of miR-21:

-

PTEN (Phosphatase and Tensin Homolog): A critical negative regulator of the PI3K/AKT/mTOR signaling pathway. By inhibiting PTEN, miR-21 promotes AKT activation, leading to enhanced cell survival, proliferation, and growth.[1][8][9][10]

-

PDCD4 (Programmed Cell Death 4): A tumor suppressor that inhibits protein translation and the transcription factor AP-1. Downregulation of PDCD4 by miR-21 leads to increased cell proliferation and invasion.[11][12][13]

-

RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs): A membrane-anchored inhibitor of matrix metalloproteinases (MMPs). By suppressing RECK, miR-21 enhances MMP activity, facilitating tumor invasion and metastasis.[2][4][14]

-

Spry1 and Spry2 (Sprouty Homolog 1 and 2): Negative regulators of receptor tyrosine kinase (RTK) signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway. Inhibition of Spry proteins by miR-21 leads to sustained ERK activation, promoting cell proliferation and differentiation.[5][15]

The STAT3-miR-21 Feedback Loop

An important upstream regulator of miR-21 is the Signal Transducer and Activator of Transcription 3 (STAT3). In response to cytokines like IL-6, activated STAT3 directly binds to the miR-21 gene promoter, inducing its transcription.[16][17][18][19] This creates a positive feedback loop where inflammatory signals can drive the expression of an oncogenic miRNA. Interestingly, some studies suggest that miR-21 can also indirectly influence STAT3 activity, further solidifying this oncogenic circuit.[18][19]

Quantitative Effects of miR-21 Inhibition

The therapeutic potential of targeting miR-21 lies in the reversal of its oncogenic effects. The following tables summarize quantitative data from various studies on the impact of anti-miR-21 oligonucleotides (a functional equivalent of this compound) in cancer cell lines.

Table 1: Effect of anti-miR-21 on Target Gene Expression

| Cell Line | Target Gene | Fold Change in mRNA Expression (anti-miR-21 vs. Control) | Fold Change in Protein Expression (anti-miR-21 vs. Control) | Reference |

| Multiple Myeloma (U-266) | PTEN | Upregulated | Upregulated | [6] |

| Multiple Myeloma (U-266) | RhoB | Upregulated | Not Reported | [6] |

| Multiple Myeloma (U-266) | BTG2 | Upregulated | Not Reported | [6] |

| Breast Cancer (MCF-7) | PDCD4 | Increased | Increased | [1] |

| Breast Cancer (MDA-MB-231) | PTEN | 2.5-fold increase | 2-fold increase | [20] |

| Lung Squamous Carcinoma (YTMLC-90) | PTEN | ~2.5-fold increase | ~2-fold increase | [21] |

| Lung Squamous Carcinoma (YTMLC-90) | RECK | ~3-fold increase | ~2.5-fold increase | [21] |

| Neuroblastoma (SK-N-SH) | PTEN | Significantly Increased | Significantly Increased | [9] |

| Neuroblastoma (SK-N-SH) | PDCD4 | Significantly Increased | Significantly Increased | [9] |

Table 2: Functional Effects of anti-miR-21 on Cancer Cell Lines

| Cell Line | Functional Assay | Effect of anti-miR-21 | Quantitative Change | Reference |

| Multiple Myeloma (U-266) | Proliferation | Inhibition | Significant decrease | [6] |

| Breast Cancer (MCF-7) | Proliferation | Inhibition | ~40% reduction | [4][13] |

| Breast Cancer (MDA-MB-231) | Proliferation | Inhibition | ~30% reduction | [13] |

| Non-Small Cell Lung Cancer (A549) | Apoptosis | Induction | 28% apoptotic cells (vs. 8% in control) | [22] |

| Diffuse Large B-cell Lymphoma (OCI-LY3) | Apoptosis | Induction | 20.10% apoptotic cells (vs. 5.71% in control) | [18] |

| Diffuse Large B-cell Lymphoma (OCI-LY3) | Caspase-3 Activity | Increase | ~4.5-fold increase | [18] |

| Breast Cancer (MCF-7) | Migration | Inhibition | Up to 69% reduction | [13] |

| Colorectal Adenocarcinoma (LS174T) | Invasion | Inhibition | Significant reduction | [12] |

Visualizing the miR-21 Signaling Network and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz.

References

- 1. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]

- 3. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivotumor growth | springermedizin.de [springermedizin.de]

- 5. micro RNA and qRT-PCR [gene-quantification.net]

- 6. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Locked nucleic acid anti-miR-21 inhibits cell growth and invasive behaviors of a colorectal adenocarcinoma cell line: LNA-anti-miR as a novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. MicroRNA-21 regulates the viability and apoptosis of diffuse large B-cell lymphoma cells by upregulating B cell lymphoma-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antagonism of miR-21 Reverses Epithelial-Mesenchymal Transition and Cancer Stem Cell Phenotype through AKT/ERK1/2 Inactivation by Targeting PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MicroRNA-21 (miR-21) Regulates Cellular Proliferation, Invasion, Migration, and Apoptosis by Targeting PTEN, RECK and Bcl-2 in Lung Squamous Carcinoma, Gejiu City, China | PLOS One [journals.plos.org]

- 21. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

Investigating the Downstream Effects of miR-21-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of cancers and implicated in promoting tumorigenesis through the negative regulation of various tumor suppressor genes. Its role in cell proliferation, apoptosis, and invasion makes it a compelling target for therapeutic intervention. This technical guide focuses on miR-21-IN-2, a potential small molecule inhibitor of miR-21, and provides a comprehensive overview of the anticipated downstream effects of its application. This document summarizes the key signaling pathways modulated by miR-21, presents quantitative data on its inhibition, and offers detailed experimental protocols for researchers to investigate the efficacy and mechanism of action of this compound.

Introduction to miR-21 and its Role in Cancer

MicroRNA-21 is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1] In numerous cancer types, miR-21 is significantly upregulated, where it functions to downregulate the expression of multiple tumor suppressor proteins.[1] This aberrant expression is correlated with increased cell proliferation, reduced apoptosis, and enhanced invasion and metastasis.[2][3] The central role of miR-21 in cancer biology has positioned it as a prime target for the development of novel anti-cancer therapeutics. Small molecule inhibitors, such as this compound, offer a promising strategy to counteract the oncogenic effects of miR-21.

This compound: A Potential Inhibitor of miR-21

This compound has been identified as a potential inhibitor of miR-21, exhibiting an AC50 value of 3.29 μM in in vitro assays. While specific data on the downstream cellular effects of this compound are limited, its inhibitory action on miR-21 is expected to restore the expression of key tumor suppressor genes, thereby attenuating the oncogenic phenotype.

Downstream Signaling Pathways Modulated by miR-21 Inhibition

Inhibition of miR-21 is anticipated to impact several critical signaling pathways that are dysregulated in cancer. The following diagram illustrates the key pathways affected by miR-21 and its subsequent inhibition.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of miR-21 Inhibition on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-21 (miR-21) is a small non-coding RNA molecule that has been consistently identified as an oncomiR, a microRNA that promotes the development and progression of cancer. Its overexpression is a common feature across a wide range of human cancers, including but not limited to breast, lung, colorectal, and glioblastoma. Functionally, miR-21 is a critical regulator of cell proliferation, survival, and invasion. It exerts its oncogenic effects by post-transcriptionally silencing a multitude of tumor suppressor genes. Consequently, the inhibition of miR-21 has emerged as a promising therapeutic strategy to counteract its pro-tumorigenic functions. This technical guide provides an in-depth overview of the effects of miR-21 inhibition on cell proliferation, with a focus on the underlying molecular mechanisms, experimental validation, and relevant protocols. While various molecules can inhibit miR-21, this guide will also reference miR-21-IN-2, a potential small molecule inhibitor of miR-21 with an AC50 value of 3.29 μM, though detailed public data on this specific compound remains limited.[1]

Core Concept: The Role of miR-21 in Promoting Cell Proliferation

miR-21's primary role in fostering cell proliferation is achieved by downregulating the expression of key tumor suppressor proteins. By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), miR-21 leads to their degradation or translational repression. This targeted suppression of tumor suppressors effectively removes the natural brakes on cell cycle progression and survival, leading to uncontrolled cell growth.

The Impact of miR-21 Inhibition on Cell Proliferation: Quantitative Data

The inhibition of miR-21 has been shown to significantly reduce cell proliferation in numerous cancer cell lines. The following tables summarize quantitative data from various studies employing different methods of miR-21 inhibition.

| Cell Line | Inhibitor Type | Assay | Observed Effect on Proliferation | Reference |

| MCF-7 (Breast Cancer) | LNA-antimiR-21 | Proliferation Assay | 29% reduction | [2] |

| MDA-MB-231 (Breast Cancer) | LNA-antimiR-21 | Proliferation Assay | 51% reduction | [2] |

| U-266 (Multiple Myeloma) | miR-21 inhibitor | BrdU Assay | Significant decrease in cell growth | [3] |

| A549 (Non-small cell lung cancer) | miR-21 siRNA | MTT Assay | Significant decrease in cell viability | [4] |

| Renal Cell Carcinoma Cells | miRNA-21 inhibitors | XTT Assay | Significant suppression of proliferation | [5] |

| Cancer Type | Inhibitor Type | Assay | Key Quantitative Finding | Reference |

| Multiple Myeloma | miR-21 inhibitors | Colony Formation Assay | 75% reduction in colonies in U-266 cells | [3] |

| Non-small cell lung cancer | miR-21 siRNA | Flow Cytometry (Apoptosis) | Apoptosis rate increased from 8% to 28% in A549 cells | [4] |

| Melanoma | LNA-anti-miR-21 | MTT Assay | 21.87% reduction in viability of B16F10 cells | [6] |

Key Signaling Pathways Modulated by miR-21 Inhibition

The anti-proliferative effects of miR-21 inhibition are mediated through the de-repression of its target tumor suppressor genes, which in turn impacts several critical signaling pathways.

The PTEN/PI3K/AKT Pathway

One of the most well-documented targets of miR-21 is Phosphatase and Tensin Homolog (PTEN). PTEN is a tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a central pathway for cell growth, proliferation, and survival.

-

Mechanism: By inhibiting miR-21, PTEN expression is restored. Increased PTEN levels lead to the dephosphorylation of PIP3 to PIP2, which in turn inhibits the activation of AKT. The subsequent decrease in phosphorylated AKT (p-AKT) leads to the activation of downstream pro-apoptotic and cell cycle arrest proteins.[3][7][8]

The RAS/MEK/ERK Pathway

Another important signaling cascade affected by miR-21 is the RAS/MEK/ERK pathway, which is crucial for cell proliferation and differentiation. Sprouty2 (SPRY2) is a negative regulator of this pathway and a direct target of miR-21.

-

Mechanism: Inhibition of miR-21 leads to increased SPRY2 expression. SPRY2 then inhibits the downstream signaling of receptor tyrosine kinases (RTKs), leading to reduced activation of RAS, MEK, and ERK. This dampening of the ERK signaling cascade contributes to the anti-proliferative effects.[9]

Other Key Targets and Pathways

-

Programmed Cell Death 4 (PDCD4): A tumor suppressor that inhibits translation and is a direct target of miR-21. Inhibition of miR-21 increases PDCD4 levels, leading to reduced cell proliferation.

-

Reversion-inducing-cysteine-rich protein with kazal motifs (RECK): A membrane-anchored glycoprotein that negatively regulates matrix metalloproteinases (MMPs). By inhibiting miR-21, RECK expression is upregulated, leading to reduced MMP activity and decreased cell invasion and proliferation.

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein. Some studies suggest that miR-21 can positively regulate Bcl-2. Inhibition of miR-21 can lead to a decrease in Bcl-2 levels, thereby promoting apoptosis.[10]

Experimental Protocols

In Vitro Inhibition of miR-21

Objective: To knockdown miR-21 expression in cultured cancer cells to assess the impact on cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium

-

miR-21 inhibitor (e.g., LNA-anti-miR-21, anti-miR-21 oligonucleotide, or small molecule inhibitor like this compound)

-

Negative control oligonucleotide (scrambled sequence)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Protocol:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute the miR-21 inhibitor and the negative control to the desired final concentration (e.g., 50 nM) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted inhibitor/control with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection: Add the transfection complexes drop-wise to the cells in the 6-well plates.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (qRT-PCR to confirm miR-21 knockdown, Western blot for target protein expression, and cell proliferation assays).

Cell Proliferation Assessment: MTT Assay

Objective: To quantitatively measure cell viability and proliferation after miR-21 inhibition.

Materials:

-

Transfected cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Treatment: Following the in vitro inhibition protocol, seed the transfected cells in a 96-well plate and allow them to grow for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of cells treated with the miR-21 inhibitor to the negative control.

Western Blot Analysis of Target Proteins

Objective: To determine the protein levels of miR-21 targets (e.g., PTEN) following miR-21 inhibition.

Materials:

-

Transfected cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PTEN, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Quantification: Quantify the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

The inhibition of miR-21 represents a compelling strategy for attenuating cancer cell proliferation. By relieving the suppression of key tumor suppressor genes like PTEN and SPRY2, miR-21 inhibitors can effectively disrupt the pro-proliferative signaling pathways that are hijacked in cancer. While specific small molecule inhibitors like this compound are being identified, a wealth of data from studies using various inhibitory molecules robustly supports the therapeutic potential of targeting miR-21. Further research into the efficacy and delivery of these inhibitors will be crucial for their translation into clinical applications. This guide provides a foundational understanding of the mechanisms and methodologies involved in the investigation of miR-21 inhibition as an anti-cancer strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-21 Regulates the Proliferation, Differentiation, and Apoptosis of Human Renal Cell Carcinoma Cells by the mTOR-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MiR-21 Induced Angiogenesis through AKT and ERK Activation and HIF-1α Expression | PLOS One [journals.plos.org]

- 8. MicroRNA-21's role in PTEN suppression and PI3K/AKT activation: Implications for cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MicroRNA-21 Targets Sprouty2 and Promotes Cellular Outgrowths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Characterizing the Specificity of miR-21-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the specificity of miR-21-IN-2, a potential inhibitor of microRNA-21 (miR-21). Given that miR-21 is a well-documented oncomiR, implicated in numerous cancers by promoting cell proliferation, invasion, and apoptosis resistance, small molecule inhibitors represent a promising therapeutic avenue.[1][2] The specificity of such inhibitors is paramount to ensure on-target efficacy while minimizing off-target effects.

This document outlines the known activity of this compound, details the essential experimental protocols required to validate its on-target and off-target activity, and provides a visual representation of the relevant signaling pathways.

Quantitative Data Summary

The primary reported activity for this compound is its ability to inhibit miR-21 function. Comprehensive specificity profiling requires testing against a panel of other microRNAs, particularly those with similar seed sequences or high expression in target tissues. The following tables summarize the known data and provide a template for presenting specificity data.

Table 1: On-Target Activity of this compound

| Compound | Target | Assay Type | Reported Activity (AC50) | Source |

|---|---|---|---|---|

| This compound | hsa-miR-21 | Not Specified | 3.29 µM | [3] |

AC50 (Half Maximal Activity Concentration) represents the concentration at which the compound elicits half of its maximal response.

Table 2: Illustrative Specificity Profiling Data Template

| Target miRNA | Sequence (Seed Region) | Activity (AC50) | Selectivity Index (vs. miR-21) |

|---|---|---|---|

| hsa-miR-21-5p | UAGCUUA | 3.29 µM | 1x |

| hsa-miR-141-3p | UAACACU | > 50 µM | > 15x |

| hsa-let-7a-5p | GAGGUAG | > 50 µM | > 15x |

| hsa-miR-200b-3p | UAAUACU | > 50 µM | > 15x |

This table presents hypothetical data to illustrate how the specificity of this compound would be evaluated and displayed. A robust analysis would include a broader panel of miRNAs.

Core Signaling Pathway

miR-21 exerts its oncogenic effects by repressing multiple tumor suppressor genes, including PTEN, PDCD4, and RECK.[4][5][6] Inhibition of these targets leads to the activation of pro-survival and pro-proliferative pathways like PI3K/Akt and the increased activity of matrix metalloproteinases (MMPs).[6][7] A specific inhibitor like this compound is expected to reverse these effects by restoring the expression of these tumor suppressors.

Caption: miR-21 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Validation of a specific miRNA inhibitor requires a multi-step approach, moving from biochemical assays to cellular confirmation of target engagement and functional outcomes.

This assay quantitatively measures the direct interaction between a miRNA and its target mRNA's 3' Untranslated Region (3'UTR). It is the gold standard for confirming both on-target inhibition and assessing off-target effects.[8]

Objective: To determine the AC50 of this compound on miR-21 activity and to assess its activity against other miRNAs.

Methodology:

-

Vector Construction: Clone the 3'UTR of a known miR-21 target (e.g., PDCD4) downstream of a luciferase reporter gene (e.g., Firefly luciferase). For off-target assessment, use vectors containing the 3'UTRs of targets for other miRNAs. A control vector with a mutated miR-21 binding site should also be prepared.[8]

-

Cell Culture and Transfection: Seed HEK293T or a relevant cancer cell line in 96-well plates. Co-transfect cells with the luciferase reporter vector, a Renilla luciferase vector (for normalization), and a synthetic miR-21 mimic.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: After another 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the logarithm of this compound concentration and fit a dose-response curve to calculate the AC50 value.

Caption: Workflow for the dual-luciferase reporter assay.

This protocol is used to verify that inhibition of miR-21 activity by this compound leads to the expected upregulation of its target gene transcripts in a cellular context.

Objective: To measure the change in mRNA levels of miR-21 target genes (e.g., PTEN, PDCD4) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a glioblastoma or breast cancer line with high endogenous miR-21) and treat with this compound at its approximate AC50 and 10x AC50 concentrations for 24-48 hours. Include a vehicle control.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (PTEN, PDCD4, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative change in target gene expression using the ΔΔCT method.[9] A specific inhibitor should cause a significant increase in the mRNA levels of miR-21 targets.

This protocol confirms that the observed changes in target mRNA levels translate to corresponding changes in protein expression.

Objective: To measure the change in protein levels of miR-21 targets (e.g., PTEN, PDCD4) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Treat cells as described in the qRT-PCR protocol.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies specific for the target proteins (PTEN, PDCD4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to the loading control to determine the relative change in protein expression.[8]

References

- 1. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. miR-21: a small multi-faceted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer [mdpi.com]

- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 7. Pre-clinical and clinical importance of miR-21 in human cancers: Tumorigenesis, therapy response, delivery approaches and targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for miR-21-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21). This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its application in cancer research and drug development.

Introduction

MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide range of solid and hematological malignancies.[1][2][3] Classified as an "oncomiR," miR-21 promotes tumorigenesis by post-transcriptionally downregulating multiple tumor suppressor genes, thereby impacting critical cellular processes like proliferation, apoptosis, and invasion.[4][5][6] Its targets include key regulatory proteins such as Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Tissue Inhibitor of Metalloproteinases 3 (TIMP3).[5][7][8] The inhibition of miR-21 activity represents a promising therapeutic strategy for cancer. This compound is a potential small molecule inhibitor designed to suppress miR-21 function, leading to the upregulation of its target tumor suppressors and subsequent anti-cancer effects.[9]

Mechanism of Action

This compound is a potential inhibitor of miR-21 activity.[9] The primary transcript, pri-miR-21, is processed in the nucleus by the Drosha enzyme complex into a precursor hairpin, pre-miR-21.[1][4] This precursor is then exported to the cytoplasm and further cleaved by the Dicer enzyme to yield the mature, double-stranded miR-21 duplex. One strand of this duplex is loaded into the RNA-induced silencing complex (RISC), which then binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] By inhibiting miR-21, this compound is expected to block this process, thereby restoring the expression of tumor-suppressor genes like PTEN and PDCD4. This leads to the inhibition of pro-tumorigenic signaling pathways, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, ultimately reducing cancer cell proliferation and survival.[2][7][8][10]

Signaling Pathways Modulated by miR-21 Inhibition

The inhibition of miR-21 by agents like this compound can restore the function of key tumor suppressor pathways.

Caption: this compound inhibits miR-21, restoring tumor suppressor function.

Quantitative Data

The efficacy of miR-21 inhibitors has been quantified in various studies. The table below summarizes key data for this compound and the effects observed with other miR-21 inhibitors in different cancer cell lines.